Neuropeptide Y (porcine) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 trifluoroacetate salt
Description
Historical Discovery and Classification of NPY in Mammalian Systems
Neuropeptide Y was first isolated from the porcine hypothalamus in 1982 by Tatemoto and Mutt, who identified its C-terminal amidation as a defining feature. This discovery followed their earlier work on peptide YY (PYY) and pancreatic polypeptide (PP), establishing NPY as the third member of the "PP-fold" family. NPY’s abundance in the mammalian central nervous system, particularly in the hypothalamus, basal ganglia, and amygdala, quickly distinguished it as a critical regulator of feeding behavior, stress responses, and autonomic function.
Early radioimmunoassay studies revealed NPY’s unprecedented concentrations in human brain tissues, exceeding those of other neuropeptides like cholecystokinin and somatostatin. Immunocytochemical mapping further localized NPY to GABAergic interneurons in the cerebral cortex and striatum, where it modulates synaptic transmission and neuronal excitability. The evolutionary conservation of NPY across mammals, coupled with its high expression in hypothalamic nuclei such as the arcuate nucleus (ARC) and paraventricular nucleus (PVN), underscores its role in conserved homeostatic mechanisms.
Structural and Functional Significance of the Porcine NPY Isoform
The porcine NPY variant (sequence: H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH₂) adopts a characteristic PP-fold tertiary structure. Nuclear magnetic resonance (NMR) studies of porcine peptide YY (PYY), a homolog, reveal two α-helical segments (residues 17–22 and 25–33) connected by a β-turn (residues 12–14) and stabilized by hydrophobic interactions between the N- and C-termini. This structural motif is critical for receptor binding, as truncation of the central turn region (residues 8–17) does not impair affinity for Y1/Y2 receptors, confirming its role in maintaining spatial orientation rather than direct receptor interaction.
Table 1: Structural Domains of Porcine NPY
| Domain | Residues | Structural Role |
|---|---|---|
| N-terminal helix | 1–7 | Receptor binding and dimerization |
| Central turn | 8–17 | Stabilizes PP-fold via intramolecular kinks |
| C-terminal helix | 18–36 | Mediates receptor activation and oligomerization |
Functionally, porcine NPY activates G protein-coupled receptors (Y1, Y2, Y4, Y5, Y6), with Y1 and Y2 being the most studied. Y1 receptors in the dentate gyrus and hypothalamus mediate orexigenic effects, while presynaptic Y2 receptors inhibit neurotransmitter release, influencing anxiety and memory. In the cardiovascular system, NPY’s activation of Y2 receptors on endothelial cells stimulates angiogenesis via vascular endothelial growth factor (VEGF) and nitric oxide synthase (NOS).
Role of Trifluoroacetate Counterions in Peptide Stabilization
Trifluoroacetate (TFA) salts are widely used in peptide synthesis to enhance solubility and stability. During solid-phase synthesis, TFA facilitates cleavage from resin and purification by forming ion pairs with cationic residues (e.g., arginine, lysine). For porcine NPY, the trifluoroacetate counterion mitigates aggregation by neutralizing the peptide’s positive charges, thereby preserving its PP-fold conformation during storage.
Table 2: Effects of Trifluoroacetate on Peptide Properties
| Property | Impact of TFA | Rationale |
|---|---|---|
| Solubility | Increases in aqueous solutions | Ion pairing reduces hydrophobicity |
| Stability | Prevents degradation and aggregation | Neutralizes charge repulsions between monomers |
| Bioactivity | Maintains receptor-binding affinity | Preserves native tertiary structure |
However, TFA’s strong ion-pairing can interfere with analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) and mass spectrometry (MS), necessitating desalting steps for accurate characterization. Despite these challenges, the trifluoroacetate salt form remains indispensable for maintaining the pharmacological integrity of porcine NPY in experimental and therapeutic contexts.
Properties
Molecular Formula |
C190H287N55O57 |
|---|---|
Molecular Weight |
4254 g/mol |
IUPAC Name |
(4S)-5-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S,3S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-[[2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C190H287N55O57/c1-16-94(9)149(180(296)235-129(81-141(194)255)169(285)227-124(74-93(7)8)172(288)240-150(95(10)17-2)181(297)241-151(100(15)248)182(298)222-116(32-23-67-209-190(203)204)156(272)221-118(57-60-140(193)254)161(277)219-114(30-21-65-207-188(199)200)157(273)224-121(152(196)268)76-102-39-49-108(250)50-40-102)239-173(289)127(79-105-45-55-111(253)56-46-105)230-168(284)128(80-106-86-205-90-211-106)231-159(275)115(31-22-66-208-189(201)202)220-165(281)123(73-92(5)6)225-155(271)97(12)213-174(290)134(88-246)237-167(283)126(78-104-43-53-110(252)54-44-104)229-166(282)125(77-103-41-51-109(251)52-42-103)228-158(274)113(29-20-64-206-187(197)198)217-153(269)96(11)212-163(279)122(72-91(3)4)226-170(286)131(84-147(264)265)233-162(278)119(59-62-145(260)261)218-154(270)98(13)214-177(293)137-34-25-68-242(137)183(299)99(14)215-164(280)130(83-146(262)263)232-160(276)117(58-61-144(258)259)216-143(257)87-210-176(292)136-33-24-70-244(136)186(302)133(82-142(195)256)236-171(287)132(85-148(266)267)234-178(294)139-36-27-71-245(139)185(301)120(28-18-19-63-191)223-175(291)135(89-247)238-179(295)138-35-26-69-243(138)184(300)112(192)75-101-37-47-107(249)48-38-101/h37-56,86,90-100,112-139,149-151,246-253H,16-36,57-85,87-89,191-192H2,1-15H3,(H2,193,254)(H2,194,255)(H2,195,256)(H2,196,268)(H,205,211)(H,210,292)(H,212,279)(H,213,290)(H,214,293)(H,215,280)(H,216,257)(H,217,269)(H,218,270)(H,219,277)(H,220,281)(H,221,272)(H,222,298)(H,223,291)(H,224,273)(H,225,271)(H,226,286)(H,227,285)(H,228,274)(H,229,282)(H,230,284)(H,231,275)(H,232,276)(H,233,278)(H,234,294)(H,235,296)(H,236,287)(H,237,283)(H,238,295)(H,239,289)(H,240,288)(H,241,297)(H,258,259)(H,260,261)(H,262,263)(H,264,265)(H,266,267)(H4,197,198,206)(H4,199,200,207)(H4,201,202,208)(H4,203,204,209)/t94-,95-,96-,97-,98-,99-,100+,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,137-,138-,139-,149-,150-,151-/m0/s1 |
InChI Key |
URPYMXQQVHTUDU-OFGSCBOVSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CNC=N3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@@H]7CCCN7C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]8CCCN8C(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@@H]9CCCN9C(=O)[C@H](CC1=CC=C(C=C1)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CNC=N3)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C8CCCN8C(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C9CCCN9C(=O)C(CC1=CC=C(C=C1)O)N |
Origin of Product |
United States |
Preparation Methods
Cleavage and Side-Chain Deprotection
The final peptide-resin is treated with TFA containing scavengers (e.g., water, triisopropylsilane) to cleave the peptide and remove side-chain protecting groups. For NPY, a two-step cleavage protocol is optimal:
Purification Techniques
- Gel Filtration : Crude NPY is first purified on a Sephadex G-25 column to remove small-molecule contaminants.
- RP-HPLC : Further purification uses a C18 column with a gradient of acetonitrile (10–60%) in 0.1% TFA. The TFA counterion ensures solubility and facilitates ion-pairing for sharp peaks.
| Purification Step | Purity (%) | Yield (%) | Reference |
|---|---|---|---|
| Gel Filtration | 70–80 | 60 | |
| RP-HPLC | >95 | 40–50 |
Analytical Characterization
Mass Spectrometry (MS)
Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) MS confirms the molecular weight (4,292 Da for NPY). For example, a study reported an observed m/z of 4,291.8 ± 0.3, matching the theoretical value.
Circular Dichroism (CD) Spectroscopy
CD spectra of NPY in aqueous solution show a characteristic α-helical signature (negative bands at 208 nm and 222 nm). Mutational studies replacing Tyr20/Tyr27 with Phe increased α-helix stability, raising the melting temperature (Tm) from 45°C (wild-type) to 65°C.
Analytical Ultracentrifugation (AUC)
Sedimentation equilibrium experiments reveal NPY’s self-association behavior. Wild-type NPY exists as a monomer-dimer equilibrium, whereas Y20F/Y27F mutants form hexamers, indicating that hydrophobic core modifications alter quaternary structure.
Challenges in NPY Synthesis
Side Reactions
Chemical Reactions Analysis
Types of Reactions
Neuropeptide Y (porcine) trifluoroacetate salt can undergo various chemical reactions, including:
Oxidation: This reaction can modify specific amino acid residues, such as methionine.
Reduction: Disulfide bonds within the peptide can be reduced to thiol groups.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various amino acid derivatives and coupling reagents.
Major Products Formed
The major products formed from these reactions include oxidized, reduced, or substituted analogs of Neuropeptide Y (porcine) trifluoroacetate salt, each with potentially different biological activities .
Scientific Research Applications
Neurobiology and Physiological Regulation
Appetite and Energy Homeostasis
NPY is primarily known for its role in stimulating appetite and regulating energy balance. Studies have shown that NPY acts on specific receptors (Y1, Y2, Y5) in the hypothalamus to increase food intake and decrease energy expenditure. For instance, research indicates that antagonism of Y1 receptors can lead to reduced food consumption and weight loss in rodent models . This makes NPY a target for developing anti-obesity drugs.
Stress Response
NPY is involved in the body's response to stress. It modulates anxiety and stress-related behaviors through its action on the central nervous system. Intranasal delivery of NPY has been shown to improve motor function in models of amyotrophic lateral sclerosis (ALS), suggesting its potential for neuroprotective therapies . The ability of NPY to cross the blood-brain barrier when delivered intranasally enhances its therapeutic prospects.
Pharmacological Applications
Receptor Subtype Selectivity
The pharmacological profile of NPY allows for selective targeting of its receptor subtypes. Research has focused on modifying the peptide to enhance selectivity for Y1 or Y2 receptors, which can lead to more effective treatments with fewer side effects. For example, modifications at positions 7, 25, and 26 have been shown to significantly alter binding affinities and selectivity towards specific receptor subtypes . This specificity is crucial for developing drugs that can mitigate conditions like obesity or anxiety without affecting other physiological processes.
Therapeutic Development
The trifluoroacetate salt form of porcine NPY has been utilized in various therapeutic contexts. Its applications range from treating metabolic disorders to potential roles in managing neurodegenerative diseases due to its neuroprotective properties . The synthesis of modified versions of NPY has also been explored to enhance stability and bioactivity, thereby improving their therapeutic efficacy.
Case Studies and Research Findings
Mechanism of Action
Neuropeptide Y (porcine) trifluoroacetate salt exerts its effects by binding to specific receptors, such as Y1, Y2, Y4, and Y5 receptors. These receptors are G-protein-coupled receptors that activate various intracellular signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to changes in cellular activities, such as neurotransmitter release and gene expression .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs Within the PP Family
- Peptide YY (PYY) : While structurally similar, PYY predominantly activates Y2 receptors, influencing gut motility and appetite suppression. Unlike NPY, which is brain-centric, PYY is secreted by intestinal cells .
- Pancreatic Polypeptide (PP) : Binds selectively to Y4 receptors and regulates pancreatic secretion. Its shorter C-terminal sequence (compared to NPY) reduces cross-reactivity with Y1/Y5 receptors .
Modified NPY Fragments and Analogs
- [Leu²⁸,³¹]-NPY (24-36) : This fragment lacks the N-terminal Tyr-Pro-Ser-Lys motif but retains Y2 agonism, making it a tool for studying Y2-specific pathways .
- Modified PP Analogs : Substitutions (e.g., Ala²³,³¹) enhance metabolic stability while maintaining Y4 affinity .
Non-PP Family Neuropeptides with Trifluoroacetate Salts
- Neuromedin U-23 : Despite similar salt form, it targets distinct receptors (FM3/FM4) and lacks sequence homology with NPY .
- BIBO3304: A non-peptide Y1 antagonist used to dissect NPY’s role in memory and feeding behavior .
Salt Form Comparisons
Trifluoroacetate salts are widely used in research due to their ease of removal during synthesis, but acetate salts dominate clinical applications due to safety .
Key Research Findings
- NPY vs. Norepinephrine: NPY reduces gastric mucosal blood flow (41% decrease) less potently than norepinephrine (84% decrease), highlighting divergent vascular effects .
- Salt Exchange : Trifluoroacetate-to-acetate conversion via ion-exchange resins improves biocompatibility for therapeutic peptides .
- Receptor Specificity : NPY’s N-terminal residues (Tyr-Pro-Ser-Lys) are critical for Y1 activation, while C-terminal fragments (e.g., [Leu²⁸,³¹]-NPY) target Y2 .
Biological Activity
Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a crucial role in various physiological processes, including appetite regulation, circadian rhythms, and stress responses. The specific compound in focus, Neuropeptide Y (porcine) trifluoroacetate salt H-Tyr-Pro-Ser-Lys-Pro-Asp-Asn-Pro-Gly-Glu-Asp-Ala-Pro-Ala-Glu-Asp-Leu-Ala-Arg-Tyr-Tyr-Ser-Ala-Leu-Arg-His-Tyr-Ile-Asn-Leu-Ile-Thr-Arg-Gln-Arg-Tyr-NH2 trifluoroacetate salt , is an analog of NPY with specific modifications that may influence its biological activity.
The biological activity of NPY is primarily mediated through its interaction with G protein-coupled receptors (GPCRs), specifically the Y1, Y2, Y4, and Y5 receptor subtypes. The C-terminal region of NPY is particularly important for receptor binding and activation. Studies indicate that the C-terminal pentapeptide is essential for binding to NPY receptors, with specific residues such as arginine playing a critical role in receptor recognition and activation .
Binding Affinity and Receptor Interaction
Research has demonstrated that modifications to the peptide sequence can significantly alter its binding affinity to these receptors. For instance, substitutions at certain positions have shown to decrease affinity dramatically. The substitution of proline residues at key positions resulted in reductions in affinity by factors ranging from 500 to over 6000-fold depending on the receptor subtype .
Biological Effects
The biological effects of NPY are extensive and include:
- Regulation of Appetite : NPY is known to stimulate food intake by acting on hypothalamic pathways.
- Stress Response : It plays a role in the body's response to stress, influencing anxiety and stress-related behaviors.
- Cardiovascular Effects : NPY can induce vasoconstriction and increase blood pressure through its action on vascular smooth muscle cells.
Case Studies and Research Findings
Recent studies have explored the effects of NPY on neuronal ensembles involved in memory processes. A study published in 2024 found that NPY modulates the activity of GABAergic interneurons in the hippocampus, which are crucial for memory expression and extinction . This suggests a nuanced role for NPY beyond traditional views of appetite regulation.
| Study | Findings |
|---|---|
| PMC8380825 | Structural insights into NPY binding suggest critical interactions at receptor binding sites that influence potency and efficacy. |
| PMC5920736 | Demonstrated the importance of specific residues in NPY for receptor activation and signaling pathways. |
| PMC3315628 | Discussed the characterization of NPY receptor subtypes and their distinct biological roles in vivo. |
Q & A
Q. What is the structural basis for Neuropeptide Y (NPY) receptor selectivity, and how do modifications in the porcine NPY sequence influence binding affinity?
NPY receptor selectivity (Y1, Y2, Y4, Y5) depends on conserved residues in the C-terminal region. The porcine NPY sequence (e.g., residues Arg¹⁹, Tyr²¹, and Arg³³) interacts with hydrophobic pockets in Y2 receptors. Modifications such as Leu²⁸·³¹ substitutions in NPY(24-36) analogs enhance Y2 selectivity by stabilizing α-helical conformations critical for receptor binding . Methodologically, circular dichroism (CD) spectroscopy and molecular dynamics simulations are used to correlate structural stability with receptor affinity.
Q. What standard protocols ensure purity and stability of synthetic NPY trifluoroacetate salts during experimental workflows?
Synthetic NPY analogs require rigorous purification via reverse-phase HPLC (RP-HPLC) with trifluoroacetic acid (TFA) ion-pairing agents to achieve ≥95% purity. Stability is maintained by storing lyophilized peptides at -20°C in inert atmospheres to prevent oxidation of residues like Met³⁴ and Trp³⁸. Analytical validation via MALDI-TOF mass spectrometry confirms integrity .
Q. How do researchers validate NPY receptor activation in vitro, and what controls are essential?
Y2 receptor activation is validated using competitive binding assays (e.g., ¹²⁵I-PYY displacement) and functional assays (cAMP inhibition or calcium flux). Controls include:
- Negative controls: Receptor-null cell lines.
- Positive controls: Native NPY or PYY3-36.
- Specificity controls: Co-treatment with Y2 antagonists like BIIE0246 .
Advanced Research Questions
Q. How do trifluoroacetate counterions impact NPY’s bioactivity, and what methods convert NPY salts to alternative forms (e.g., acetate)?
Trifluoroacetate (TFA) can interfere with cellular assays by altering pH or nonspecifically binding to receptors. Conversion to acetate salts is achieved via RP-HPLC using volatile ammonium acetate buffers, yielding >95% recovery. Post-conversion, ion chromatography confirms TFA removal, while LC-MS verifies peptide integrity .
Q. What experimental strategies mitigate NPY aggregation in aqueous buffers during in vivo studies?
NPY’s hydrophobic regions (e.g., Leu²⁸, Ala³¹) promote aggregation. Strategies include:
Q. How do researchers reconcile contradictory data between NPY’s in vitro potency and in vivo efficacy?
Discrepancies arise from factors like:
- Proteolytic degradation : In vivo, NPY is cleaved by dipeptidyl peptidase-4 (DPP-4), reducing half-life. Use DPP-4 inhibitors (e.g., sitagliptin) or stabilized analogs (D-amino acid substitutions).
- Receptor cross-talk : Y2 activation in vivo may co-activate Y1 via heterodimerization, confounding dose-response data. Radioligand binding in tissue homogenates clarifies receptor-specific contributions .
Q. What advanced imaging techniques quantify NPY release dynamics in neural circuits?
Fast-scan cyclic voltammetry (FSCV) and two-photon microscopy with NPY-EGFP transgenic models enable real-time tracking. For spatial resolution, immunohistochemistry using monoclonal anti-NPY antibodies (e.g., clone BTY-1) validates colocalization with synaptic markers like synaptophysin .
Q. How do NPY fragments (e.g., NPY13-36) retain partial agonism despite lacking N-terminal residues?
The C-terminal hexapeptide (Tyr²⁷-Arg³³) in NPY13-36 retains α-helical structure, enabling Y2 binding. Alanine scanning mutagenesis identifies critical residues (Arg³³, Tyr³⁶) for partial agonism. Surface plasmon resonance (SPR) quantifies binding kinetics (KD ~10 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
